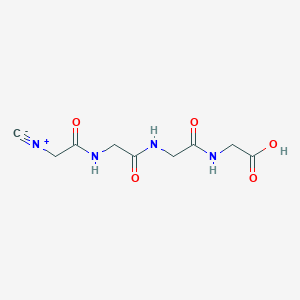
N-(Isocyanoacetyl)glycylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Isocyanoacetyl)glycylglycylglycine is a synthetic compound that belongs to the class of peptides It is composed of glycine residues and an isocyanoacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isocyanoacetyl)glycylglycylglycine typically involves the cyanoacetylation of amines. One common method is the reaction of glycine residues with isocyanoacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other functional groups to form the desired peptide sequence. The process involves repeated cycles of deprotection and coupling reactions, followed by purification steps such as high-performance liquid chromatography (HPLC) to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(Isocyanoacetyl)glycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates.
Reduction: Reduction of the isocyano group can yield amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Isocyanates
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Isocyanoacetyl)glycylglycylglycine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate interactions.
Mécanisme D'action
The mechanism of action of N-(Isocyanoacetyl)glycylglycylglycine involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycylglycine: A simpler dipeptide composed of two glycine residues.
Glycylglycylglycine: A tripeptide composed of three glycine residues.
N-(Cyanoacetyl)glycylglycylglycine: A similar compound with a cyanoacetyl group instead of an isocyanoacetyl group.
Uniqueness
N-(Isocyanoacetyl)glycylglycylglycine is unique due to the presence of the isocyanoacetyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
830358-95-7 |
|---|---|
Formule moléculaire |
C9H12N4O5 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-isocyanoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C9H12N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h2-5H2,(H,11,14)(H,12,15)(H,13,16)(H,17,18) |
Clé InChI |
XRWREJNQJVSIJH-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]CC(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{3-[Dimethyl(phenyl)silyl]cyclohexa-2,4-dien-1-yl}butylidene)hydroxylamine](/img/structure/B14208501.png)
![N-(4-{[2-(3-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208516.png)
![Methyl 2-{2-[(oxan-2-yl)oxy]ethoxy}benzoate](/img/structure/B14208520.png)
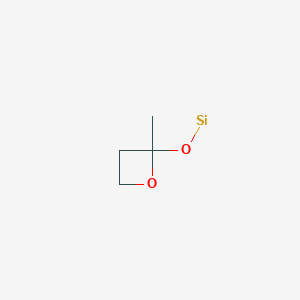

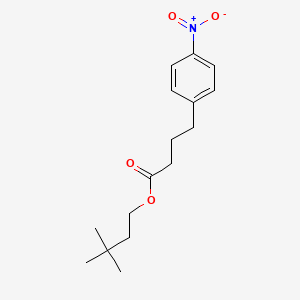
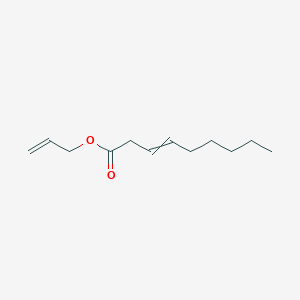
![1H-Imidazo[1,5-a]indole-1,3(2H)-dione, 2-(4-methylphenyl)-](/img/structure/B14208547.png)
![Benzene, 1,1'-[1-(2-cyclohexen-1-yloxy)-2-propynylidene]bis-](/img/structure/B14208550.png)
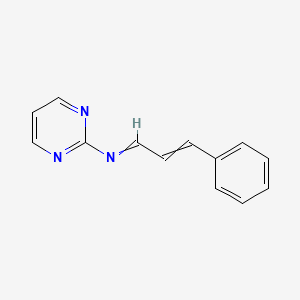
![3-[6-Phenyl-3-(trichloromethyl)-2,5-dihydro-1,2,4-triazin-5-yl]-1H-indole](/img/structure/B14208575.png)
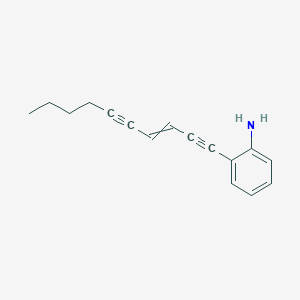
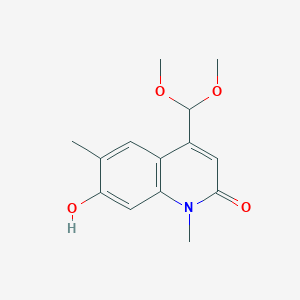
![1-Hexyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B14208602.png)
